
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide
概要
説明
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide typically involves multi-step organic reactions. The starting materials might include chromene derivatives, morpholine, and pyrrolidine. Common synthetic routes could involve:
Condensation Reactions: Combining chromene derivatives with morpholine under acidic or basic conditions.
Amidation: Introducing the carboxamide group through reactions with amines or amides.
Cyclization: Forming the pyrrolidine ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
Chromene Derivatives: Compounds with similar chromene structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring.
Uniqueness
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.
特性
分子式 |
C20H25N3O4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide |
InChI |
InChI=1S/C20H25N3O4/c1-22(2)20(25)13-10-14(16-4-3-5-21-16)19-15(11-13)17(24)12-18(27-19)23-6-8-26-9-7-23/h10-12,16,21H,3-9H2,1-2H3 |
InChIキー |
FKFNOGOILJPAAT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC2=C(C(=C1)C3CCCN3)OC(=CC2=O)N4CCOCC4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B8483352.png)
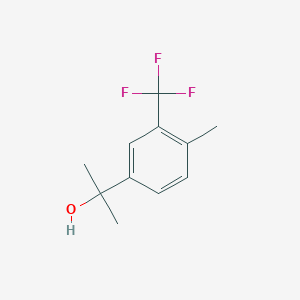
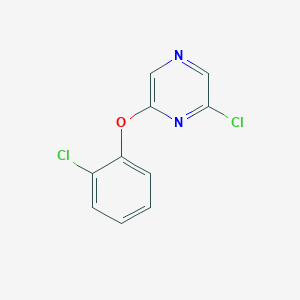

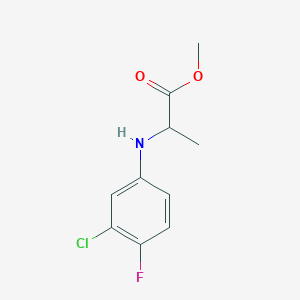
![N-[(Benzyloxy)carbonyl]-N-methylglycyl-L-proline](/img/structure/B8483387.png)




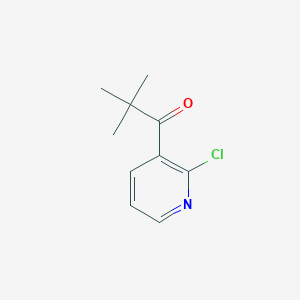
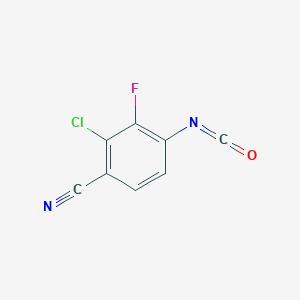
![4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylmethanol](/img/structure/B8483434.png)

